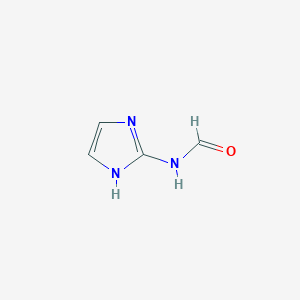

Formamide, N-1H-imidazol-2-yl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Formamide, N-1H-imidazol-2-yl-, is a chemical compound that has been widely used in scientific research for various purposes. It is a colorless liquid that has a faint odor of ammonia and is highly soluble in water.

作用機序

Formamide acts as a denaturant for nucleic acids and proteins by disrupting the hydrogen bonds and hydrophobic interactions that hold the molecules together. It also disrupts the secondary and tertiary structures of the molecules, leading to their denaturation. Formamide is a polar aprotic solvent that can dissolve polar and nonpolar solutes. It can also act as a hydrogen bond acceptor and donor, making it a versatile solvent for various chemical reactions.

生化学的および生理学的効果

Formamide has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and mutations in cells. It has also been shown to inhibit the activity of various enzymes, including RNA polymerase and DNA polymerase. Formamide has been shown to have toxic effects on various cell types, including human and animal cells.

実験室実験の利点と制限

Formamide has several advantages for lab experiments. It is a versatile solvent that can dissolve a wide range of solutes. It is also a denaturant for nucleic acids and proteins, making it useful for various biochemical assays. Formamide is also readily available and relatively inexpensive.

However, there are also limitations to the use of formamide in lab experiments. It is a toxic substance that can have harmful effects on human health. It is also a potent mutagen that can induce DNA damage and mutations in cells. Formamide is also highly hygroscopic, meaning that it can absorb moisture from the air, leading to inaccuracies in experimental results.

将来の方向性

There are several future directions for the use of formamide in scientific research. One direction is the development of safer and less toxic denaturants for nucleic acids and proteins. Another direction is the use of formamide in the synthesis of new compounds, including pharmaceuticals and agrochemicals. Formamide can also be used as a solvent for the synthesis of new materials, including polymers and nanoparticles. Finally, the use of formamide in the study of RNA structure and function is an area of active research.

合成法

Formamide can be synthesized by the reaction of formic acid with ammonia. The reaction takes place at a temperature of around 100°C and produces formamide and water as the products. The reaction can be represented as follows:

HCOOH + NH3 → HCONH2 + H2O

科学的研究の応用

Formamide has been used in various scientific research applications. It is commonly used as a denaturant for nucleic acids and proteins. It is also used as a solvent for various chemical reactions. Formamide is used in the synthesis of various compounds, including imidazoles, pyrimidines, and purines. It has also been used as a polar aprotic solvent for the synthesis of peptides.

特性

CAS番号 |

229343-10-6 |

|---|---|

製品名 |

Formamide, N-1H-imidazol-2-yl- |

分子式 |

C4H5N3O |

分子量 |

111.1 g/mol |

IUPAC名 |

N-(1H-imidazol-2-yl)formamide |

InChI |

InChI=1S/C4H5N3O/c8-3-7-4-5-1-2-6-4/h1-3H,(H2,5,6,7,8) |

InChIキー |

SMXZQOMVCREYNY-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N1)NC=O |

正規SMILES |

C1=CN=C(N1)NC=O |

ピクトグラム |

Irritant |

同義語 |

N-(1H-Imidazol-2-yl)acetamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。